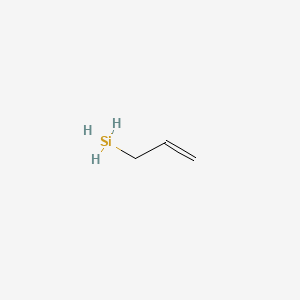

Silane, 2-propenyl-

Description

The term "Silane, 2-propenyl-" refers to a hypothetical organosilicon compound where a 2-propenyl (allyl) group (CH₂=CHCH₂–) is bonded to a silane backbone (Si–H or Si–R groups). For instance, 2-propenyl groups are prevalent in organosulfur compounds (e.g., methyl 2-propenyl disulfide) and silane derivatives (e.g., DSPE-SS-PEG-Silane). This article extrapolates from these analogs to provide a comparative analysis .

Properties

CAS No. |

18191-59-8 |

|---|---|

Molecular Formula |

C3H8Si |

Molecular Weight |

72.18 g/mol |

IUPAC Name |

prop-2-enylsilane |

InChI |

InChI=1S/C3H8Si/c1-2-3-4/h2H,1,3H2,4H3 |

InChI Key |

DNAJDTIOMGISDS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC[SiH3] |

Origin of Product |

United States |

Preparation Methods

Single-Step Synthesis Using Diethylene Glycol Dibutyl Ether (DEGDBE)

A landmark patent (US5629439A) describes a one-step process where magnesium metal reacts with allyl halides (e.g., allyl chloride) and halosilanes (e.g., trimethylchlorosilane) in DEGDBE solvent. This method eliminates intermediate isolation and addresses challenges in mass/heat transfer associated with traditional Grignard protocols. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature range | 5–200°C (exotherm to 110°C) |

| Molar ratio (allyl:Mg:Si) | 0.51:1:0.68 |

| Yield of 2-propenyltrimethylsilane | 71% (GC-FID) |

| Byproduct (1,5-hexadiene) ratio | 10:1 (allylsilane:hexadiene) |

The DEGDBE solvent forms a two-phase system post-reaction, simplifying product isolation via distillation. This method’s efficiency stems from DEGDBE’s ability to stabilize the Grignard intermediate, minimizing side reactions like Wurtz coupling.

Ge Shi Single-Stage Method with Tetrahydrofuran (THF)

CN102863466A discloses a Ge Shi single-stage method using THF to synthesize di(2-propenyl) dialkoxy/dichloro silanes. Reacting 3-halopropylene (e.g., 3-chloropropylene) with magnesium and Si(Y)₄ (Y = Cl, OR) in THF at 50–110°C achieves yields >85%. Optimized molar ratios (3-halopropylene:Mg:Si(Y)₄ = 2.1:2.2:1.0) suppress allylic Grignard coupling, a common side reaction. The decanting and rectification steps yield high-purity products, with residual Mg removed via filtration.

Conjugate Addition-Reduction-Dehydration Sequence

A three-step strategy from α,β-unsaturated esters enables regiospecific placement of the silyl group at the more-substituted allylic position. The sequence involves:

-

Conjugate addition of phenyldimethylsilyl lithium to the ester.

-

Lithium aluminium hydride (LiAlH₄) reduction of the ester to a secondary alcohol.

This method produces allylsilanes such as (E)-PhMe₂SiCH₂CH=CH₂ with >90% regiospecificity, though selenium toxicity limits its industrial adoption.

B(C₆F₅)₃-Catalyzed Isomerization of Allylsilanes

Recent advances employ boron catalysis to isomerize allylsilanes into prop-1-en-1-yl silanes, precursors to styrenes. B(C₆F₅)₃ (5 mol%) in toluene at 140°C for 48 hours achieves 85% yield of (E)-triphenyl(prop-1-en-1-yl)silane with 97:3 E:Z selectivity. The mechanism involves boron-mediated hydride transfer, followed by Pd-catalyzed Hiyama coupling with aryl iodides to generate styrenes (e.g., 4-methoxystyrene, 76% yield).

Hydrolytic Methods and Siloxane Functionalization

While direct hydrolysis is uncommon for 2-propenylsilanes, co-hydrolysis with chlorosilanes is pivotal in synthesizing siloxane derivatives. For example, limonenyltris(trimethylsiloxy)silane—a hybrid terpene-siloxane—is prepared by co-hydrolyzing 2-propenyl-functionalized limonene with trimethylchlorosilane. The process yields a monomer (95%) and oligomer (5%) mixture, characterized by viscosity (11 cSt) and refractive index (1.4321) .

Scientific Research Applications

Applications in Materials Science

2.1. Polymer Composites

Silane, 2-propenyl- is extensively used as a coupling agent in polymer composites to enhance the adhesion between inorganic fillers (like glass fibers and silica) and polymer matrices. The incorporation of this silane improves the mechanical properties and thermal stability of the composites.

Case Study:

A study demonstrated that the addition of silane coupling agents significantly improved the interfacial bonding in polyamide 6 composites, leading to enhanced flame retardancy when combined with various inorganic fillers .

Table 1: Effects of Silane Coupling Agents on Polymer Composites

| Composite Type | Silane Used | Improvement Observed |

|---|---|---|

| Polyamide 6 | Silane, 2-propenyl- | Enhanced flame retardancy |

| Epoxy Resin | Vinyl Silane | Increased tensile strength |

| Thermoplastic | Amino Silane | Better impact resistance |

Applications in Dentistry

3.1. Dental Materials

In dentistry, silanes are crucial for enhancing the bonding of restorative materials to tooth structures. Silane, 2-propenyl- is often used in adhesive formulations to improve the durability and effectiveness of dental restorations.

Case Study:

Research indicates that silane treatment significantly enhances the bond strength between resin-based composites and dentin surfaces. This improvement is attributed to the formation of a stable siloxane layer that promotes adhesion .

Table 2: Impact of Silane Treatment on Dental Adhesion

| Material Type | Treatment Method | Bond Strength Improvement (%) |

|---|---|---|

| Resin Composite | Silane application | +30% |

| Glass Ionomer Cement | Silane application | +25% |

| Composite Resin | Silane application | +40% |

Applications in Chemical Reactions

4.1. Catalysis and Cross-Coupling Reactions

Silane, 2-propenyl- has been explored as a reagent in various chemical reactions, including cross-coupling reactions involving Grignard reagents. Its ability to act as a catalyst enhances reaction efficiency and product yield.

Case Study:

A thesis documented the successful use of silanes as coupling reagents in cross-coupling reactions, demonstrating improved yields compared to traditional methods .

Mechanism of Action

The mechanism of action of allyl silane in chemical reactions often involves the stabilization of carbocation intermediates by the silicon atom. This stabilization is due to the electron-donating properties of the carbon-silicon bond, which can stabilize a positive charge through hyperconjugation . In electrophilic substitution reactions, the formation of the carbon-electrophile bond is followed by the elimination of the silicon group, often assisted by a nucleophile .

Comparison with Similar Compounds

Structural and Functional Analogues

a. Methyl 2-Propenyl Disulfide

- Structure : CH₃–S–S–CH₂CH=CH₂.

- Occurrence : A major component (7.39%) in the essential oils of bear’s garlic (Allium ursinum) .

- Reactivity: The 2-propenyl group contributes to radical-mediated reactions, common in organosulfur compounds.

- Applications : Studied for biological activities in medicinal plants, though specific data on its silane analogs are lacking .

b. DSPE-SS-PEG-Silane

- Structure: A composite molecule (C₆₈H₁₃₉NO₅P₂S₂₅₇) with silane, PEG, and disulfide bonds.

- Functionality: Silane moiety enables surface conjugation. PEG reduces immunogenicity; disulfide bonds enhance stability.

- Applications: Drug delivery, biomaterials, and nanotechnology due to its biocompatibility and modular design .

c. Silane Impregnation Agents

- Example : Trimethylhydroxysilane.

- Function : Forms hydrophobic layers on concrete via Si–O–Si networks.

- Comparison : Unlike 2-propenyl-containing silanes, these lack unsaturated bonds, limiting their use in polymerization or bio-conjugation .

Chemical and Application-Based Comparison

Table 1: Key Properties of Analogous Compounds

Reactivity and Stability

- 2-Propenyl Groups: Enhance reactivity in organosulfur compounds (e.g., participation in Claisen rearrangements, as seen in estrone derivatives) . In silanes, allyl groups could enable polymerization or surface grafting.

- Silane vs. Sulfur Backbones : Silanes (Si–H) are stronger reducing agents than sulfur analogs, making them valuable in organic synthesis .

Q & A

Q. What are the key factors influencing the shelf stability of 2-propenyl silane solutions, and how are they empirically tested?

- Methodological Answer : Stability is affected by solvent polarity, stabilizers (e.g., BHT inhibitors), and storage temperature. Accelerated aging tests (40°C/75% RH for 30 days) predict degradation. Monitor via GC-MS for oligomer formation and UV-Vis for chromophore development. Compare with freshly prepared controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.